molecular formula C8H9N3O B13112185 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol CAS No. 453548-55-5

2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol

Cat. No.: B13112185
CAS No.: 453548-55-5
M. Wt: 163.18 g/mol
InChI Key: SLXAZVVKXVKHJR-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol: is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with an ethanol group attached at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol typically involves the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method includes:

    Condensation Reaction: 2-aminopyrazine reacts with an aldehyde or ketone under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the imidazo[1,2-a]pyrazine core.

    Functionalization: The ethanol group is introduced at the 3-position through various functionalization techniques, such as alkylation or reduction.

Industrial Production Methods

Industrial production methods for 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the imidazo[1,2-a]pyrazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be done using nitric acid.

Major Products

    Oxidation: Formation of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetaldehyde or 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid.

    Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Formation of halogenated or nitrated imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits different chemical properties.

    Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different functional groups attached to the imidazo[1,2-a]pyrazine core.

Uniqueness

2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethanol group at the 3-position allows for further functionalization, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

453548-55-5

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-imidazo[1,2-a]pyrazin-3-ylethanol

InChI

InChI=1S/C8H9N3O/c12-4-1-7-5-10-8-6-9-2-3-11(7)8/h2-3,5-6,12H,1,4H2

InChI Key

SLXAZVVKXVKHJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C=N1)CCO

Origin of Product

United States

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